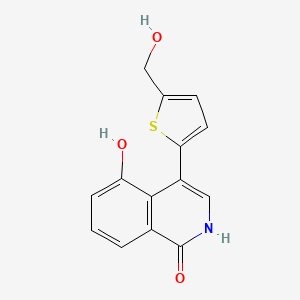
5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one is a complex organic compound that has garnered interest due to its unique molecular structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including research findings, case studies, and data tables summarizing its properties and effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁N₁O₃S, with a molecular weight of approximately 326.4 g/mol. Its structure includes an isoquinolinone core, a hydroxyl group, and a thiophene ring, which are believed to influence its biological activity significantly .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Antioxidant Properties : The presence of hydroxyl and thiophene groups may contribute to its antioxidant capabilities.
- Antimicrobial Effects : Similar compounds have shown antimicrobial activity, indicating potential in combating infections.
- Cytotoxicity Against Cancer Cells : Research indicates that the compound may have cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. For instance, the DPPH radical scavenging assay demonstrated significant activity with an IC50 value comparable to established antioxidants.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 30 | |
| Ascorbic Acid | 20 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against several bacterial strains. The compound showed promising results against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death and oxidative damage, suggesting potential applications in neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.
- Modulation of Signaling Pathways : Affecting pathways involved in apoptosis and cell survival.
Properties
CAS No. |
656234-54-7 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-hydroxy-4-[5-(hydroxymethyl)thiophen-2-yl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H11NO3S/c16-7-8-4-5-12(19-8)10-6-15-14(18)9-2-1-3-11(17)13(9)10/h1-6,16-17H,7H2,(H,15,18) |
InChI Key |
OFHFKSXUTPUNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(S3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















